![molecular formula C11H17N3O2 B1446365 5-Boc-3-甲基-4,6-二氢-1H-吡咯并[3,4-C]吡唑 CAS No. 951127-35-8](/img/structure/B1446365.png)
5-Boc-3-甲基-4,6-二氢-1H-吡咯并[3,4-C]吡唑
描述
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is a heterocyclic compound with the molecular formula C11H17N3O2. It is characterized by a pyrrolo[3,4-C]pyrazole core structure, which is a fused bicyclic system containing both pyrrole and pyrazole rings. The compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
科学研究应用
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds have been known to target enzymes like dipeptidyl peptidase 4 (dpp-4) .
Mode of Action
Pyrazoles, the core structure of this compound, are known to form pyrazolium ions when they react with H+ ions . This facilitates an electrophilic attack at carbon-3 .
Biochemical Pathways
Pyrazole derivatives are known to be involved in nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift .
Result of Action
Similar compounds have shown antipromastigote activity .
Action Environment
It’s known that pyrazole-based self-aggregates can be detected in the gas-phase .
生化分析
Biochemical Properties
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole plays a role in biochemical reactions as an intermediate in the synthesis of other compounds. It interacts with enzymes such as dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels.
Cellular Effects
The effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole on various types of cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dipeptidyl peptidase 4, this compound can influence the signaling pathways related to glucose homeostasis. Additionally, it may affect the expression of genes involved in insulin secretion and glucose uptake, thereby impacting cellular metabolism and energy balance .
Molecular Mechanism
At the molecular level, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole exerts its effects through binding interactions with dipeptidyl peptidase 4. This binding inhibits the enzyme’s activity, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The elevated levels of these hormones enhance insulin secretion and reduce blood glucose levels. Additionally, the compound may influence other molecular targets involved in glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole may change over time due to its stability and degradation. Studies have shown that the compound is relatively stable when stored at low temperatures (0-8°C), but it may degrade over extended periods . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained inhibition of dipeptidyl peptidase 4 activity and prolonged enhancement of insulin secretion .
Dosage Effects in Animal Models
The effects of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase 4 activity and enhances insulin secretion without significant adverse effects. At higher doses, toxic effects such as hypoglycemia and gastrointestinal disturbances may be observed . Threshold effects include a dose-dependent increase in insulin secretion and glucose uptake, with a plateau effect at higher concentrations.
Metabolic Pathways
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as dipeptidyl peptidase 4 and influences the levels of incretin hormones. These interactions affect metabolic flux and metabolite levels, leading to enhanced insulin secretion and improved glucose homeostasis .
Transport and Distribution
Within cells and tissues, 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its inhibitory effects on dipeptidyl peptidase 4. The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase 4. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to its molecular targets to exert its inhibitory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or ketoester, followed by cyclization and protection of the resulting pyrazole with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product .
化学反应分析
Types of Reactions
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazole derivatives .
相似化合物的比较
Similar Compounds
5-Boc-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole: A closely related compound with a similar core structure but different substituents.
1,3-diaza-2,4-cyclopentadienes: Compounds with structural similarities to pyrazoles, often used in similar chemical reactions.
Uniqueness
5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules and potential bioactive compounds .
属性
IUPAC Name |
tert-butyl 3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-8-5-14(6-9(8)13-12-7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAXHLTUZGFIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CC2=NN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951127-35-8 | |
| Record name | 5-BOC-3-METHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)
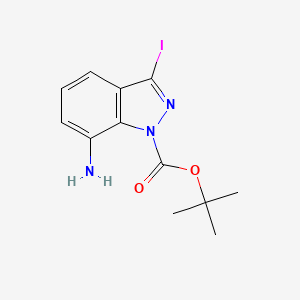


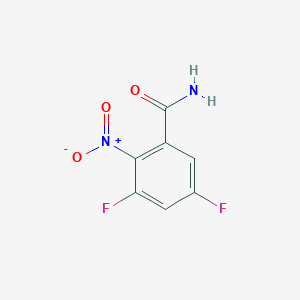
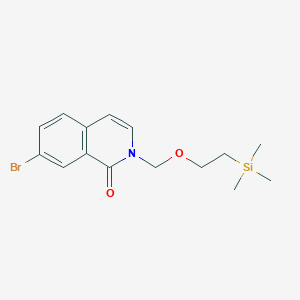
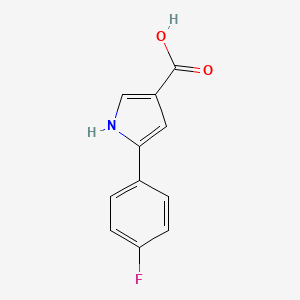
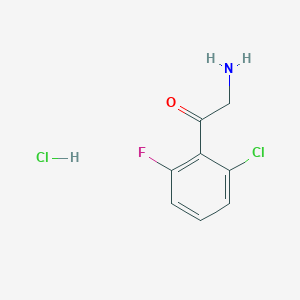



![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)

